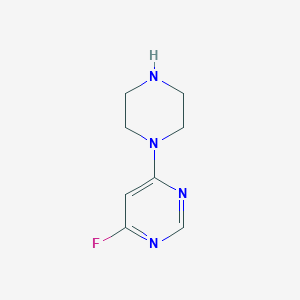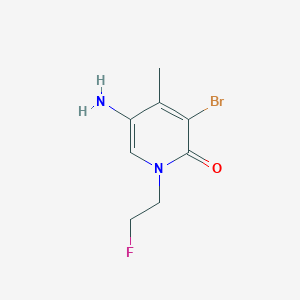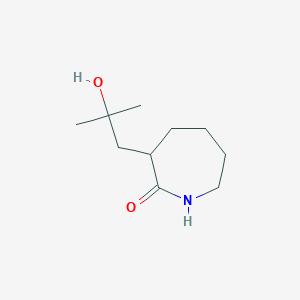
3-(2-Hydroxy-2-methylpropyl)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxy-2-methylpropyl)azepan-2-one is a seven-membered heterocyclic compound with the molecular formula C10H19NO2 It is a derivative of azepane, a nitrogen-containing ring structure, and features a hydroxy and methyl group attached to the second carbon of the propyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxy-2-methylpropyl)azepan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-chloro-1-phenylpropan-1-ol with a suitable base can lead to the formation of the azepane ring . Another method involves the use of multicomponent heterocyclization reactions, which allow for the efficient construction of the azepane scaffold .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that can be performed under controlled conditions. One-pot synthesis methods, which combine multiple reaction steps into a single process, are often employed to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Hydroxy-2-methylpropyl)azepan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as hydroxylamine hydrochloride .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(2-Hydroxy-2-methylpropyl)azepan-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including its role as a scaffold for drug development .
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxy-2-methylpropyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3-(2-Hydroxy-2-methylpropyl)azepan-2-one include other azepane derivatives such as azepan-2-one, oxazepines, and thiazepines. These compounds share the seven-membered ring structure but differ in the substituents attached to the ring .
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
3-(2-hydroxy-2-methylpropyl)azepan-2-one |
InChI |
InChI=1S/C10H19NO2/c1-10(2,13)7-8-5-3-4-6-11-9(8)12/h8,13H,3-7H2,1-2H3,(H,11,12) |
Clave InChI |
JFWQPCPVYDPGAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1CCCCNC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


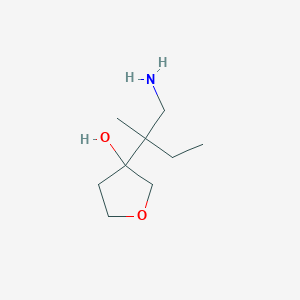
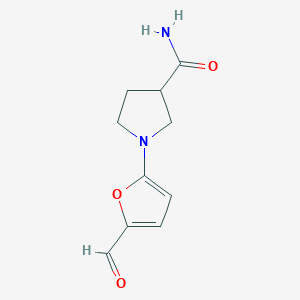
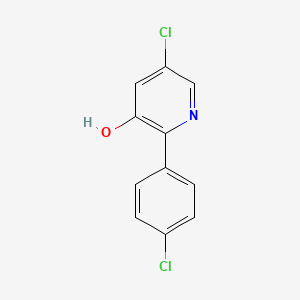
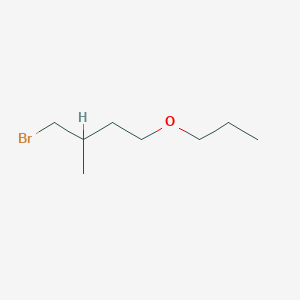
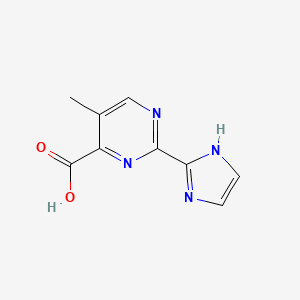
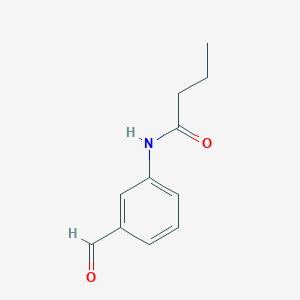
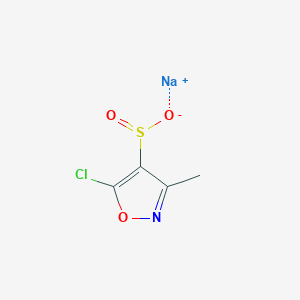
![4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13205949.png)

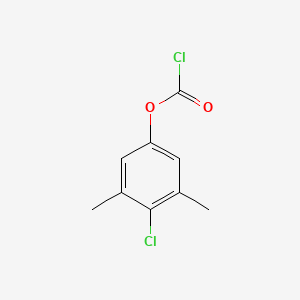
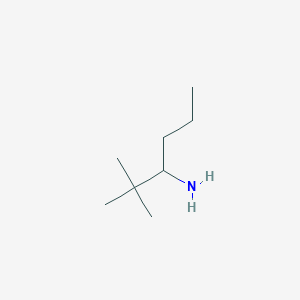
![2-Ethyl-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13205976.png)
